molecular formula C9H16INO3 B1411761 Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester CAS No. 1802927-87-2

Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester

Cat. No.: B1411761
CAS No.: 1802927-87-2
M. Wt: 313.13 g/mol
InChI Key: AZLSAKPPTFOPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is a chemical compound with the molecular formula C12H17IN2O5. This compound is a heterobifunctional cross-linking reagent, meaning it contains two different functional groups that can react with different molecules. It is commonly used in biochemical and pharmaceutical research for labeling and modifying proteins and other biomolecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The iodoacetyl group is introduced through a reaction with iodoacetic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.

Types of Reactions:

  • Amide Bond Formation: this compound can react with primary amines to form amide bonds.

  • Thioether Formation: It can also react with free sulfhydryl groups (-SH) to form thioether linkages.

Common Reagents and Conditions:

  • Primary Amines: Typically, reactions with primary amines are carried out in buffered solutions at pH 7.5.

  • Sulfhydryl Groups: Reactions with sulfhydryl groups are also performed in buffered solutions at pH 7.5.

Major Products Formed:

  • Amide-linked Products: When reacting with primary amines, the major product is an amide-linked molecule.

  • Thioether-linked Products: When reacting with sulfhydryl groups, the major product is a thioether-linked molecule.

Scientific Research Applications

Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is widely used in scientific research due to its ability to cross-link biomolecules. Its applications include:

  • Protein Labeling: It is used to label proteins with fluorescent tags or other markers for detection and imaging.

  • Cross-Linking Reagent: It serves as a cross-linking reagent to study protein-protein interactions and protein structure.

  • Drug Development: It is used in the development of therapeutic proteins and peptides by facilitating the conjugation of drugs to targeting molecules.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with target molecules. The iodoacetyl group reacts with primary amines to form stable amide bonds, while the ester group can react with sulfhydryl groups to form thioether bonds. These reactions allow for the specific labeling and modification of biomolecules, enabling researchers to study their structure and function.

Comparison with Similar Compounds

  • SMCC

  • BS3

  • N-hydroxysuccinimide (NHS) esters

Properties

IUPAC Name

methyl 6-[(2-iodoacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO3/c1-14-9(13)5-3-2-4-6-11-8(12)7-10/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLSAKPPTFOPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Reactant of Route 4
Reactant of Route 4
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Reactant of Route 5
Reactant of Route 5
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Reactant of Route 6
Reactant of Route 6
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.